2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol
Description
2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol (CAS: 1039974-69-0) is a piperidine-derived ethanolamine compound with a molecular weight of 186.3 g/mol and a purity of 98% . Its structure features a piperidine ring substituted with a propyl group at the 1-position and an ethanolamine side chain at the 4-position.
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-[(1-propylpiperidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C10H22N2O/c1-2-6-12-7-3-10(4-8-12)11-5-9-13/h10-11,13H,2-9H2,1H3 |
InChI Key |
YLMLJMORDWSMSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol typically involves the reaction of 1-propylpiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
[ \text{1-Propylpiperidine} + \text{Ethylene oxide} \rightarrow \text{2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological systems and processes, particularly those involving amine-containing molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol involves its interaction with specific molecular targets in biological systems. The compound may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol and analogous compounds:
Key Observations :
- The target compound’s higher molecular weight (186.3 vs. 171.28) compared to isopropyl-substituted analogs is due to the propyl group and additional amino moiety.
- FM and HCQ exhibit significantly larger molecular weights and complex substituents, enabling specific biological interactions (e.g., kinase inhibition in FM , antimalarial activity in HCQ ).
Target Compound’s Limitations :
- Lacks functional groups (e.g., quinoline, fluorophenyl) critical for the biological activities of HCQ or FM.
- Limited evidence of metal coordination capability compared to the quinoline-derived ligand .
Commercial and Research Status
- Discontinued Status : The target compound’s discontinuation contrasts with the availability of isopropyl-substituted analogs and research-active compounds like FM . This may reflect inferior pharmacokinetic properties or synthetic hurdles.
- Research Gaps: No data on solubility, stability, or toxicity are provided, limiting direct comparisons.
Biological Activity
2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol, a compound characterized by its unique propyl substitution on the piperidine ring, has garnered interest due to its potential biological activities, particularly in neuropharmacology. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol is . Its structure can be described as follows:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Propyl Substitution : A propyl group attached to the nitrogen of the piperidine.
- Amino and Hydroxyl Groups : Contributing to its potential interaction with biological targets.
Neuropharmacological Effects
Research indicates that compounds similar to 2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol exhibit significant interactions with dopamine receptors, particularly D2 and D3 subtypes. These interactions are crucial for understanding their potential therapeutic effects in treating neurological disorders such as schizophrenia and Parkinson's disease.
Binding Affinity Studies
A study focusing on hybrid molecules that include piperidine derivatives reported high affinity for D3 receptors. The binding data suggested that modifications to the piperidine structure could enhance selectivity and potency against specific receptor subtypes .
| Compound | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| 7b | D3 | 10 times more potent than quinpirole |
| 10c | D2/D3 | Strongest potency observed |
Functional Activity
Functional assays have demonstrated that derivatives of 2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol can act as agonists at dopamine receptors. For instance, compound 10a showed significant agonist activity in vivo, inducing contralateral rotations in a rat model, which is indicative of dopaminergic activity .
Study on Agonist Properties
In a detailed study evaluating various piperidine derivatives, compound 10a was resolved into enantiomers. The more active enantiomer exhibited potent agonistic effects at the D3 receptor, suggesting that stereochemistry plays a vital role in the biological activity of these compounds .
Mitogenesis Assays
Mitogenesis studies using [(3)H]thymidine incorporation revealed that several derivatives exhibited potent mitogenic activity, indicating their potential role in cellular proliferation processes. This finding opens avenues for exploring their use in cancer research and regenerative medicine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
